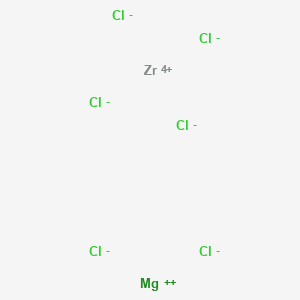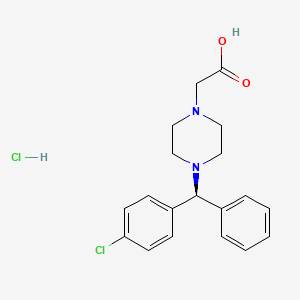
(R)-De(carboxymethoxy)cetirizine acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating symptoms such as sneezing, itching, and runny nose.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves several steps, starting with the preparation of cetirizine. The process typically includes the following steps:
Formation of the Piperazine Ring: The initial step involves the reaction of 4-chlorobenzhydryl chloride with piperazine to form the piperazine ring.
Ethoxyacetic Acid Addition: The next step involves the addition of ethoxyacetic acid to the piperazine ring, forming cetirizine.
De(carboxymethoxy) Modification: The final step involves the removal of the carboxymethoxy group and the addition of hydrochloride to form ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Investigated for its therapeutic potential in treating allergies and other histamine-related conditions.
Industry: Used in the development of new antihistamine drugs and other pharmaceutical applications.
作用机制
The mechanism of action of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves its high affinity for histamine H1 receptors. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
相似化合物的比较
Similar Compounds
Cetirizine: The parent compound, also a second-generation antihistamine.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for histamine H1 receptors.
Loratadine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and therapeutic efficacy. Compared to other similar compounds, it offers improved potency and reduced side effects, making it a valuable addition to the class of antihistamines.
属性
分子式 |
C19H22Cl2N2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m0./s1 |
InChI 键 |
VTGWDLPASRYLSI-FYZYNONXSA-N |
手性 SMILES |
C1CN(CCN1CC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
规范 SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


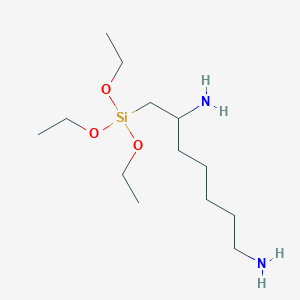
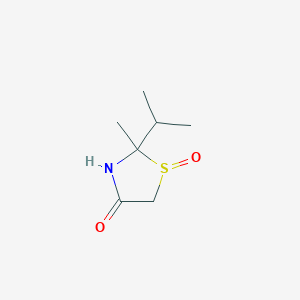

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
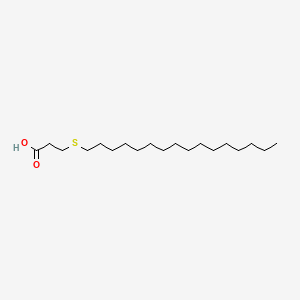
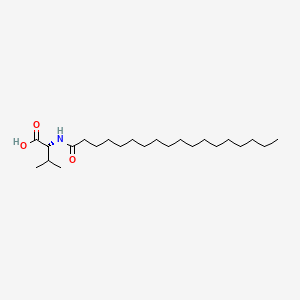
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
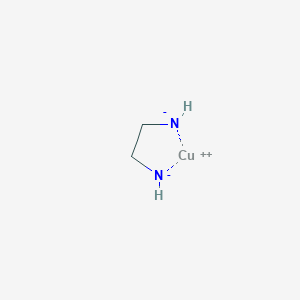
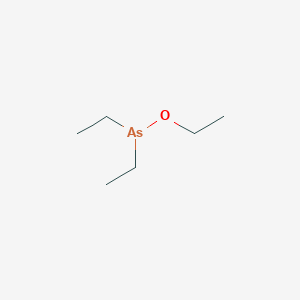

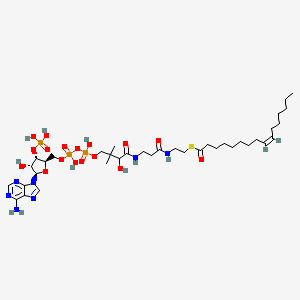
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
